molecular formula C12H14ClNO B5068092 4-(4-chloro-3-methylphenoxy)-N-methylbut-2-yn-1-amine

4-(4-chloro-3-methylphenoxy)-N-methylbut-2-yn-1-amine

Cat. No.: B5068092
M. Wt: 223.70 g/mol
InChI Key: HGGIIUBKVCIRFG-UHFFFAOYSA-N
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Description

4-(4-chloro-3-methylphenoxy)-N-methylbut-2-yn-1-amine is an organic compound with a complex structure that includes a chloro-substituted phenoxy group, a methyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-3-methylphenoxy)-N-methylbut-2-yn-1-amine typically involves multiple steps. One common route starts with the preparation of 4-chloro-3-methylphenol, which is then reacted with an appropriate alkyne and amine under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-3-methylphenoxy)-N-methylbut-2-yn-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group such as an amine or halide .

Scientific Research Applications

4-(4-chloro-3-methylphenoxy)-N-methylbut-2-yn-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-chloro-3-methylphenoxy)-N-methylbut-2-yn-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that the compound binds to, thereby modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chloro-3-methylphenoxy)benzonitrile
  • 3-(4-chloro-3-methylphenoxy)methylphenylboronic acid
  • 2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides

Uniqueness

4-(4-chloro-3-methylphenoxy)-N-methylbut-2-yn-1-amine is unique due to its specific structural features, such as the combination of a chloro-substituted phenoxy group with an alkyne and amine. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds .

Properties

IUPAC Name

4-(4-chloro-3-methylphenoxy)-N-methylbut-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c1-10-9-11(5-6-12(10)13)15-8-4-3-7-14-2/h5-6,9,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGIIUBKVCIRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC#CCNC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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